6-Oxospiro[4.5]decane-7-carbaldehyde
CAS No.:
Cat. No.: VC17844117
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol
* For research use only. Not for human or veterinary use.
![6-Oxospiro[4.5]decane-7-carbaldehyde -](/images/structure/VC17844117.png)
Specification
Molecular Formula | C11H16O2 |
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Molecular Weight | 180.24 g/mol |
IUPAC Name | 10-oxospiro[4.5]decane-9-carbaldehyde |
Standard InChI | InChI=1S/C11H16O2/c12-8-9-4-3-7-11(10(9)13)5-1-2-6-11/h8-9H,1-7H2 |
Standard InChI Key | GQHHREGGDJUEGA-UHFFFAOYSA-N |
Canonical SMILES | C1CCC2(C1)CCCC(C2=O)C=O |
Introduction
Structural Characteristics
The molecular structure of 6-Oxospiro[4.5]decane-7-carbaldehyde comprises a decane backbone arranged in a spiro[4.5] configuration, where two rings—one five-membered and one six-membered—share a single carbon atom (the spiro center). The sixth position of the spiro system is substituted with an oxo group (ketone), while the seventh position features a carbaldehyde moiety. This arrangement creates a rigid, three-dimensional framework that influences both steric and electronic properties .
Key Structural Data
Property | Value |
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CAS Number | 877467-63-5 |
Molecular Formula | C₁₀H₁₄O₂ (inferred) |
Molecular Weight | 168.22 g/mol (calculated) |
IUPAC Name | 6-Oxospiro[4.5]decane-7-carbaldehyde |
The spirocyclic core imposes significant conformational constraints, limiting rotational freedom and stabilizing specific stereochemical configurations. The ketone and aldehyde groups introduce polarizable electron density, rendering the molecule susceptible to nucleophilic and electrophilic attacks at distinct sites.
Synthesis and Preparation
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Spiro Ring Formation: Intramolecular aldol condensation of a suitably substituted diketone, promoting cyclization to generate the spiro[4.5] backbone.
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Selective Oxidation: Sequential oxidation of a secondary alcohol to the ketone (6-position) and primary alcohol to the aldehyde (7-position) using agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions.
Industrial-scale production would require optimization of reaction parameters (temperature, solvent, catalysts) to maximize yield and purity. Challenges include minimizing side reactions such as over-oxidation or ring-opening rearrangements .
Chemical Properties and Reactivity
The compound’s reactivity is governed by its dual functional groups:
Aldehyde Group
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Oxidation: The aldehyde (-CHO) can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions.
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Reduction: Catalytic hydrogenation or hydride reagents (e.g., NaBH₄) reduce the aldehyde to a primary alcohol (-CH₂OH).
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Nucleophilic Addition: Reacts with amines to form Schiff bases or with alcohols to form acetals, useful in protecting group strategies.
Ketone Group
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Knoevenagel Condensation: The oxo group participates in condensations with active methylene compounds, enabling carbon-carbon bond formation.
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Grignard Reactions: Nucleophilic addition of organomagnesium halides to the ketone, yielding tertiary alcohols.
Spirocyclic Effects
The rigid spiro architecture influences reaction kinetics by:
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Steric Hindrance: Shielding reactive sites from bulky reagents.
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Electronic Effects: Conjugation between the carbonyl groups and the spiro system modulates electron distribution.
Research Challenges and Future Directions
Current limitations in the study of 6-Oxospiro[4.5]decane-7-carbaldehyde include:
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Synthetic Accessibility: Scalable and stereoselective preparation methods remain undeveloped.
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Stability Concerns: Aldehydes are prone to air oxidation, necessitating inert handling conditions.
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Characterization Gaps: Detailed spectroscopic data (e.g., NMR, IR) and crystallographic structures are lacking.
Future research should prioritize:
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Methodology Development: Novel cyclization techniques to streamline synthesis.
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Biological Screening: Evaluation of antimicrobial, anticancer, or neuroactive properties.
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Computational Modeling: DFT studies to predict reactivity and guide functionalization.
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